
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Vue d'ensemble
Description
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, also known as BTM-0512, is a novel small molecule that has been gaining attention in the scientific community for its potential therapeutic applications. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are compounds that selectively target estrogen receptors in different tissues and have been used for the treatment of various diseases, including breast cancer and osteoporosis.
Applications De Recherche Scientifique
ATP-sensitive Potassium Channel Modulation
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, referenced as ZD6169, has been identified as a novel ATP-sensitive potassium channel opener. It demonstrates in vivo selectivity in relaxing bladder smooth muscle, which may have potential in treating patients with urge incontinence. The compound showcases a notable selectivity ratio, indicating its preferential activity on bladder muscle over cardiovascular parameters. The effect of ZD6169 on bladder compliance and the ability to block bladder activity with glibenclamide in rats suggest its significant role in therapeutic applications targeting bladder dysfunctions (Howe et al., 1995).
Anti-Acetylcholinesterase Activity
A series of compounds related to this compound have demonstrated potent anti-acetylcholinesterase (anti-AChE) activity. These findings are pivotal, particularly in the context of antidementia agents. The introduction of bulky moieties and modifications at the nitrogen atom of benzamide in these derivatives has resulted in enhanced activity. This highlights the compound's potential in treating conditions like Alzheimer's by increasing acetylcholine levels in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Sigma2 Receptor Imaging in Solid Tumors
Fluorine-containing benzamide analogs, including structures similar to this compound, have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging. These compounds target the sigma2 receptor status in solid tumors, indicating their application in cancer diagnostics and therapy monitoring. The high tumor uptake and favorable tumor/normal tissue ratios postulated by these compounds, coupled with their affinity for sigma2 receptors, underscore their significance in the field of oncology (Tu et al., 2007).
Anti-inflammatory Anti-platelet Aggregation
Compounds similar to this compound, specifically R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA), have shown notable anti-inflammatory and antiplatelet effects. These effects are evident in the inhibition of carrageenan-induced rat paw edema and the inhibition of arachidonic acid-induced platelet aggregation. These findings highlight the therapeutic potential of such compounds in addressing inflammatory conditions and disorders associated with platelet aggregation (Rong et al., 2019).
Propriétés
Numéro CAS |
147696-46-6 |
|---|---|
Formule moléculaire |
C17H14F3NO3 |
Poids moléculaire |
337.29 g/mol |
Nom IUPAC |
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1 |
Clé InChI |
LVEDGSIMCSQNNX-INIZCTEOSA-N |
SMILES isomérique |
C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
Synonymes |
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

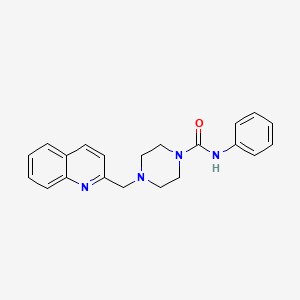


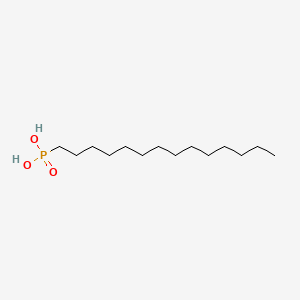

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)

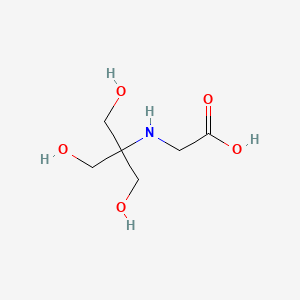

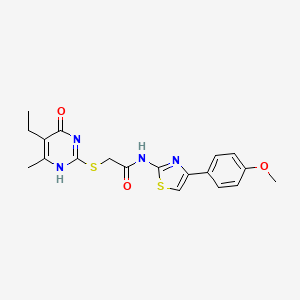
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
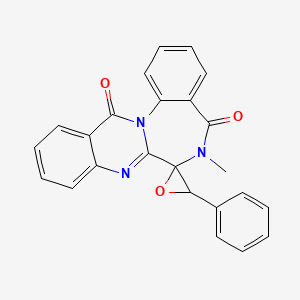
![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)
